molecular formula C10H9BrF3NO B2711391 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline CAS No. 2366994-68-3

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2711391
CAS No.: 2366994-68-3
M. Wt: 296.087
InChI Key: WVHTWWFUAMQHPS-UHFFFAOYSA-N
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Description

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethoxy group at the 8th position on the quinoline ring. The tetrahydroquinoline structure is a partially saturated derivative of quinoline, which is a heterocyclic aromatic organic compound. The presence of the bromine and trifluoromethoxy groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethoxy reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to the formation of quinoline N-oxides or tetrahydroquinoline derivatives, respectively.

Scientific Research Applications

6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-chloroquinoline: Similar in structure but with a chlorine atom instead of a trifluoromethoxy group.

    8-Methoxyquinoline: Contains a methoxy group instead of a trifluoromethoxy group.

    6-Bromoquinoline: Lacks the trifluoromethoxy group.

Uniqueness

The presence of both the bromine and trifluoromethoxy groups in 6-Bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-bromo-8-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c11-7-4-6-2-1-3-15-9(6)8(5-7)16-10(12,13)14/h4-5,15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHTWWFUAMQHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)OC(F)(F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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